7-methyl-octahydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-octahydro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are prevalent in various alkaloids. The compound this compound is characterized by its unique structure, which includes a methyl group attached to the indole ring, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-octahydro-1H-indole typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions. The reaction proceeds through a series of steps, including condensation, rearrangement, and cyclization, to form the indole ring system .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-octahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the indole ring to more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Methyl-octahydro-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives exhibit biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research into its pharmacological properties has shown potential for developing new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-methyl-octahydro-1H-indole involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors, influencing biological processes. For instance, it can inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Indole: The parent compound, known for its wide range of biological activities.
7-Methylindole: A closely related compound with a similar structure but different reactivity and applications.
Octahydroindole: Another derivative with a fully saturated ring system, differing in its chemical behavior and uses.
Uniqueness: 7-Methyl-octahydro-1H-indole stands out due to its unique combination of a methyl group and an octahydroindole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H17N |
---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
7-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole |
InChI |
InChI=1S/C9H17N/c1-7-3-2-4-8-5-6-10-9(7)8/h7-10H,2-6H2,1H3 |
InChI Key |
JBDSRAWHIAVMMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2C1NCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.